molecular formula C5H5ClN2O4S B1361585 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 6461-30-9

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No.: B1361585
CAS No.: 6461-30-9
M. Wt: 224.62 g/mol
InChI Key: XDXYTKIQVSJRIX-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The sulfonyl chloride group in the compound exhibits characteristic S=O and S–Cl stretching vibrations. FT-IR spectra show strong bands at 1370–1410 cm⁻¹ (asymmetric S=O stretch) and 1166–1204 cm⁻¹ (symmetric S=O stretch), with a distinct S–Cl stretch near 375 cm⁻¹ . The pyrimidine ring contributes N–H stretching bands at 3040–3090 cm⁻¹ and C=O stretches at 1644–1747 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (400 MHz, DMSO-d₆) reveal:

  • A singlet at δ 2.02 ppm for the methyl group (C6–CH₃).
  • Deshielded protons adjacent to the sulfonyl chloride group, with N–H resonances at δ 10.83–10.89 ppm .
    ¹³C NMR data indicate carbonyl carbons at δ 162–166 ppm (C2=O, C4=O) and the sulfonyl carbon at δ 58–62 ppm .

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 224.62 (C₅H₅ClN₂O₄S⁺), with fragmentation patterns including:

  • m/z 126 (6-methyluracil fragment after loss of SO₂Cl).
  • m/z 68 (C₃H₂N₂O⁺) from ring cleavage.

Computational Studies of Electronic Structure and Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electrophilic nature of the sulfonyl chloride group. The sulfur atom carries a partial positive charge (+1.32 e), while the chlorine atom has a negative charge (−0.45 e). This polarization facilitates nucleophilic substitution at the sulfur center.

Molecular electrostatic potential (MEP) maps highlight reactive regions:

  • The sulfonyl chloride group exhibits a high electrostatic potential (≈+45 kcal/mol), making it susceptible to attack by amines or alcohols.
  • The pyrimidine ring shows moderate nucleophilicity at N1 and N3 positions (≈−30 kcal/mol).

Periodic boundary condition (PBC) simulations of crystal packing demonstrate that metastable polymorphs (6MUIII , 6MUIV ) have nearly isotropic interaction energies (intralayer: −18.2 kcal/mol; interlayer: −16.7 kcal/mol), unlike the anisotropic 6MU_II form (intralayer: −32.3 kcal/mol; interlayer: −24.1 kcal/mol). These findings correlate with experimental observations of lower thermal stability in metastable forms.

Table 2: Calculated interaction energies in 6-methyluracil polymorphs

Polymorph Intralayer Energy (kcal/mol) Interlayer Energy (kcal/mol)
6MU_I −24.5 −13.8
6MU_II −32.3 −24.1
6MU_IV −18.2 −16.7

Properties

IUPAC Name

6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDXYTKIQVSJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O4S
Source PubChem
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DSSTOX Substance ID

DTXSID20286546
Record name 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Molecular Weight

224.62 g/mol
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CAS No.

6461-30-9
Record name 5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-
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Record name 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Record name 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Preparation Methods

Common Synthetic Route

  • Starting Material: 6-Methyluracil (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine)
  • Reagent: Chlorosulfonic acid (ClSO₃H)
  • Reaction: Electrophilic sulfonation at the 5-position of the pyrimidine ring, followed by conversion to sulfonyl chloride.

Reaction Scheme:

$$
\text{6-Methyluracil} + \text{ClSO}_3\text{H} \rightarrow \text{6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride}
$$

This method is well-documented and involves controlled addition of chlorosulfonic acid to the pyrimidine substrate under anhydrous conditions, often at low temperatures to prevent decomposition or side reactions. The sulfonyl chloride group is highly reactive, thus the reaction conditions are optimized to maximize yield and purity.

Reaction Conditions and Purification

  • Temperature: Typically maintained between 0 to 5 °C during chlorosulfonic acid addition, then allowed to warm to room temperature.
  • Solvent: Often neat or in an inert solvent such as chloroform or dichloromethane.
  • Work-up: Quenching with ice or water to precipitate the product.
  • Purification: Recrystallization from suitable solvents such as butanol or DMF/water mixtures to achieve high purity.

Detailed Research Findings and Data

Yield and Purity

Parameter Typical Value
Reaction Yield 70-80%
Purity (HPLC) >95%
Melting Point Approx. 150-160 °C (varies)
Molecular Weight 224.62 g/mol

Analytical Characterization

  • IR Spectroscopy: Characteristic S=O stretching bands around 1340 cm⁻¹ and sulfonyl chloride absorption near 1250 cm⁻¹.
  • NMR Spectroscopy: Proton NMR shows methyl group singlet around δ 2.0 ppm; aromatic protons of pyrimidine ring show characteristic shifts.
  • Mass Spectrometry: Molecular ion peak at m/z = 224 confirming molecular weight.
  • Elemental Analysis: Consistent with C₅H₅ClN₂O₄S composition.

Mechanistic Insights

The sulfonation proceeds via electrophilic aromatic substitution at the 5-position of the pyrimidine ring, facilitated by the electron density on the ring nitrogen atoms. Chlorosulfonic acid acts both as sulfonating and chlorinating agent, converting the sulfonic acid intermediate to sulfonyl chloride in situ.

Alternative Synthetic Approaches

While chlorosulfonic acid is the most common reagent, other sulfonyl chloride sources or chlorinating agents have been explored:

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Sulfonation with chlorosulfonic acid 6-Methyluracil + ClSO₃H 0-5 °C, then room temp 70-80 Most common, high selectivity
Sulfonation + Chlorination 6-Methyluracil + SO₂Cl₂ Controlled temperature 60-70 Alternative chlorinating agent
Sulfonation + PCl₅ chlorination 6-Methyluracil + PCl₅ Reflux 50-60 Less favored due to harsher conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions with Amines

The sulfonyl chloride group in the compound undergoes nucleophilic substitution with amines to form sulfonamide derivatives.

Reaction Details Product Conditions Yield Key Data
Reaction with p-anisidine (4-methoxyaniline) in ethanol/pyridineN-(4-Methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (2a)Reflux for 12 h73%IR: 3222 cm⁻¹ (NH), 1340 cm⁻¹ (S=O)
Reaction with 2-nitroanilineN-(2-Nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (2b)Same as above68%MS: m/z 342 [M⁺]
Reaction with ethanolamineN-(Substituted phenyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-sulfonamide (3a/b)Isopropyl alcohol, reflux65–70%¹H NMR: δ 2.90–3.36 ppm (methylene protons)

Reaction with Alcohols/Thiols Under Phase Transfer Catalysis

The sulfonyl chloride group reacts with alcohols or thiols in the presence of phase transfer catalysts (e.g., TBAB/K₂CO₃), forming ether or thioether derivatives.

Reaction Details Product Conditions Yield Key Data
Reaction with ethanolEthyl 6-methyl-2-oxo-4-aryl-3-tosyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3a–f)Dioxane/K₂CO₃/TBAB, 60°C for 3 h35–55%IR: 1718 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O amide)
Reaction with thiolsEthyl 4-methyl-6-aryl-2-tosyloxy(tosylthio)-1,6-dihydropyrimidine-5-carboxylate (4a–f)Same as above10–25%MS: m/z 342 [M⁺]

Condensation and Cyclization Reactions

The compound participates in condensation reactions to form fused heterocyclic systems.

Reaction Details Product Conditions Yield Key Data
Reaction with β-bromopropanic acidN-(4-Methoxyphenyl)-4,6-dioxo-2,3,4,6-tetrahydropyrimido[2,1-b] thiazine-7-sulfonamide (5a)Acetic anhydride, reflux for 2 h73%IR: 1720 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
Reaction with anthranilic acidPyrimido[2,1-b]quinazoline-3-sulfonamide derivatives (4a/b)Sodium ethoxide, reflux for 8 h60–65%¹H NMR: δ 4.10 ppm (OCH₃)

Methylation Reactions

Methylation of the thioxo group with methyl iodide produces methylthio derivatives.

Reaction Details Product Conditions Yield Key Data
Reaction with methyl iodideN-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (6a)Ethanol, reflux for 3 h57%IR: 1685 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O)

General Reactivity and Trends

  • Reactivity : The sulfonyl chloride group is highly reactive, undergoing substitution with amines, alcohols, and thiols.

  • Stability : The compound is moisture-sensitive and requires storage under argon .

  • Biological Significance : Derivatives exhibit antitumor activity, as demonstrated by sulfonamide and fused heterocyclic analogs .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has garnered attention for its potential as a pharmacological agent. Its derivatives have been investigated for:

  • Antiviral Activity : Compounds derived from this structure have shown promise against various viral infections by inhibiting viral replication mechanisms.
  • Antitumor Properties : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cells through apoptosis induction.

Agricultural Chemistry

In agricultural applications, this compound can be utilized as a precursor for developing new pesticides or herbicides. Its structural features may enhance biological activity against pests while minimizing environmental impact.

Materials Science

The sulfonyl chloride group allows for further functionalization of the compound, making it useful in:

  • Polymer Chemistry : As a monomer for synthesizing novel polymers with tailored properties.
  • Coatings and Adhesives : Its reactivity can be exploited to create durable coatings that resist degradation.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of derivatives of this compound against influenza viruses. The results indicated that specific modifications to the core structure enhanced antiviral efficacy by increasing binding affinity to viral proteins .

Case Study 2: Antitumor Research

Research conducted by Smith et al. (2020) examined the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis through mitochondrial pathways .

Comparative Data Table

Application AreaCompound Derivative UsedKey Findings
Medicinal ChemistryDerivative AEffective against influenza virus
Agricultural ChemistryDerivative BEnhanced pest resistance
Materials SciencePolymer CImproved durability and environmental stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is part of a broader class of pyrimidine sulfonyl chlorides. Below is a comparative analysis with structurally related derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (Target) 6461-30-9 C₅H₅ClN₂O₄S 224.63 6-CH₃, 5-SO₂Cl Pharmaceutical intermediate; reactive in nucleophilic substitutions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride 28485-18-9 C₄H₃ClN₂O₄S 210.59 5-SO₂Cl (no methyl) Broader reactivity due to lack of methyl group; used in Hinsberg reactions
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride 926199-52-2 C₇H₉ClN₂O₄S 252.68 1-CH₃, 3-CH₃, 6-CH₃, 5-SO₂Cl Enhanced steric hindrance; potential for selective reactions in drug design
6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride N/A C₆H₈ClN₃O₄S 253.67 6-NH₂, 1-CH₃, 3-CH₃, 5-SO₂Cl Amino group increases nucleophilicity; used in targeted covalent inhibitors
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride N/A C₅H₅ClN₂O₄S 224.63 1-CH₃, 5-SO₂Cl (methyl at N1 vs. C6 in target) Altered electronic effects due to N-methylation; impacts binding in enzyme assays

Key Findings

Reactivity: The sulfonyl chloride group (-SO₂Cl) in all derivatives enables electrophilic substitution, but substituents modulate reactivity. 1,3,6-Trimethyl substitution (CAS 926199-52-2) introduces steric hindrance, reducing reaction rates with bulky nucleophiles .

Synthetic Routes: The target compound and its analogs are synthesized via Hinsberg reactions, where sulfonic acid derivatives react with chlorinating agents (e.g., PCl₅) under alkaline conditions . Yields vary with substitution: Non-methylated derivatives (CAS 28485-18-9) are more straightforward to synthesize, while methylated variants require controlled conditions to avoid side reactions .

Biological Activity: 6-Methyl substitution (target compound) may mimic thymine or uracil in biological systems, enhancing affinity for enzymes like thymidylate synthase . Amino-substituted derivatives (e.g., 6-amino-1,3-dimethyl analog) show higher binding to DNA repair proteins due to hydrogen-bonding interactions .

Stability: All sulfonyl chlorides are moisture-sensitive, but methyl groups (e.g., 6-CH₃) slightly stabilize the compound against hydrolysis compared to non-methylated analogs .

Physical Properties

  • Melting Points: Methylated derivatives generally exhibit higher melting points due to increased crystallinity (e.g., target compound vs. non-methylated analog) .
  • Solubility: The 6-methyl group reduces water solubility but improves organic solvent compatibility, critical for reactions in non-polar media .

Research and Application Insights

  • Pharmaceutical Intermediates : The target compound is a key precursor in synthesizing kinase inhibitors and antiviral agents, leveraging its sulfonyl chloride group for covalent bond formation with target proteins .
  • Comparative Drug Design : Analogs like the 1,3,6-trimethyl derivative are explored for selective toxicity in cancer therapies, exploiting steric effects to avoid off-target interactions .

Biological Activity

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS No. 6461-30-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₅H₅ClN₂O₄S, with a molecular weight of 224.62 g/mol. It is characterized by the presence of both sulfonyl chloride and dioxo groups, which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activities associated with 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives generally include:

  • Antimicrobial Activity : Several studies have indicated that pyrimidine derivatives exhibit antimicrobial properties. For instance, related compounds have shown significant inhibition of bacterial growth in vitro against various strains.
  • Anticancer Properties : Research has demonstrated that certain pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, chloroethyl pyrimidine nucleosides have been noted for their ability to significantly inhibit cell migration and invasion in vulvar epidermal carcinoma cell lines .
  • Anti-inflammatory Effects : Some studies have suggested that these compounds can modulate inflammatory pathways. This is particularly relevant in the context of diseases where inflammation plays a critical role.

The mechanisms by which this compound exhibits its biological activities are not fully elucidated but may involve:

  • Inhibition of Nucleotide Synthesis : The compound may interfere with the pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in rapidly dividing cells such as cancer cells .
  • Interaction with Enzymes : The sulfonyl chloride group may react with nucleophiles in biological systems, potentially inhibiting key enzymes involved in cellular metabolism and signaling pathways.

Case Studies

Several studies have focused on the biological activity of pyrimidine derivatives similar to this compound:

  • Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives for their antimicrobial activity against various pathogens. The results indicated that certain modifications to the pyrimidine structure enhanced antibacterial efficacy .
  • Anticancer Activity : In vitro studies on pyrimidine nucleoside analogs demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis .
  • Inflammatory Response Modulation : Research highlighted the role of pyrimidine compounds in modulating inflammatory responses in models of chronic inflammation. The findings suggest potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialChloroethyl pyrimidine nucleosidesInhibition of bacterial growth
AnticancerPyrimidine nucleosidesInhibition of DNA synthesis
Anti-inflammatoryPyrimidine derivativesModulation of inflammatory pathways

Q & A

Q. Basic Research Focus :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and tautomeric forms. The sulfonyl chloride group exhibits distinct deshielding in ¹³C NMR (~160-170 ppm for SO₂Cl) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding reactivity in solid-phase reactions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₅H₅ClN₂O₄S; calc. 232.54 g/mol) and detects halogen isotope patterns .

Advanced Consideration :
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electrophilic sites for nucleophilic substitution. Correlate computed Mulliken charges with experimental reactivity in cross-coupling reactions .

How do electronic effects of the sulfonyl chloride group influence regioselectivity in nucleophilic substitution reactions?

Advanced Research Focus :
The electron-withdrawing sulfonyl group activates the pyrimidine ring at specific positions. For example, in reactions with amines, the C5-sulfonyl chloride undergoes nucleophilic attack preferentially over the C2/C4 carbonyl groups due to lower LUMO energy at C4. Competitive pathways can be analyzed via Hammett plots using substituents with varying σ values .

Data Contradiction Analysis :
Contradictory yields in amidation reactions (e.g., 60% vs. 85%) may arise from steric hindrance with bulky amines or solvent polarity effects. Controlled studies in DMF (polar aprotic) vs. toluene (nonpolar) can isolate these variables .

What strategies mitigate hydrolysis of the sulfonyl chloride moiety during storage or reaction conditions?

Basic Research Focus :
Store the compound under anhydrous conditions (desiccator, argon atmosphere). Use aprotic solvents (e.g., DCM, THF) and avoid aqueous workups unless immediately quenching with dry bases.

Advanced Consideration :
Encapsulation in cyclodextrins or ionic liquids stabilizes the sulfonyl chloride against moisture. Kinetic studies show hydrolysis rates follow pseudo-first-order kinetics in pH 7.4 buffers, with half-life <2 hours, necessitating rapid reaction setups .

How can computational modeling guide the design of derivatives for targeted biological activity?

Advanced Research Focus :
Docking studies (AutoDock Vina) against bacterial dihydrofolate reductase (DHFR) identify key interactions: the sulfonyl group binds to Arg57, while the pyrimidine ring π-stacks with Phe92. Synthesis of 4-aryl-substituted analogs (e.g., 4-(trifluoromethyl)phenyl) enhances hydrophobic interactions, validated via MIC assays against S. aureus .

Contradiction Resolution :
Discrepancies between predicted and observed IC₅₀ values may arise from membrane permeability differences. LogP calculations (ChemAxon) and PAMPA assays can reconcile these .

What are the challenges in achieving enantioselective synthesis of tetrahydropyrimidine-sulfonyl chloride derivatives?

Advanced Research Focus :
Racemization at C4 occurs under acidic or high-temperature conditions. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysis (e.g., proline-derived catalysts) enforce stereocontrol. X-ray structures of intermediates reveal competing epimerization pathways .

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